rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide
CAS No.:
Cat. No.: VC13778652
Molecular Formula: C13H17NO2S
Molecular Weight: 251.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO2S |
|---|---|
| Molecular Weight | 251.35 g/mol |
| IUPAC Name | (3aS,6aS)-5-benzyl-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide |
| Standard InChI | InChI=1S/C13H17NO2S/c15-17(16)7-6-12-9-14(10-13(12)17)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m0/s1 |
| Standard InChI Key | VOUOUAFQWDNCSC-QWHCGFSZSA-N |
| Isomeric SMILES | C1CS(=O)(=O)[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 |
| SMILES | C1CS(=O)(=O)C2C1CN(C2)CC3=CC=CC=C3 |
| Canonical SMILES | C1CS(=O)(=O)C2C1CN(C2)CC3=CC=CC=C3 |
Introduction
rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a complex organic compound belonging to the thieno[2,3-c]pyrrole derivatives. It features a unique bicyclic structure, which includes a thieno ring fused to a pyrrole moiety, along with a benzyl group and a 1,1-dioxide functionality. This compound has garnered significant interest in various scientific fields due to its potential applications in medicinal chemistry, organic electronics, and biological research.
Synthesis Methods
The synthesis of rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide typically involves a [3 + 2]-cycloaddition reaction. This method constructs the bicyclic framework by reacting azomethyne ylides with appropriate alkenes or alkynes under specific conditions, such as controlled temperature and the use of solvents like dichloromethane or acetonitrile. Another approach involves the cyclization of benzylamine derivatives with thieno[2,3-c]pyrrole precursors in the presence of an oxidizing agent to introduce the 1,1-dioxide functionality.
Chemical Reactions and Modifications
This compound can undergo various chemical reactions, including:
-
Oxidation: Further oxidation can introduce additional functional groups.
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Reduction: Reduction reactions can modify the 1,1-dioxide functionality.
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Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Biological and Pharmacological Activities
rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide has been investigated for its potential biological activities, including anticancer and antimicrobial properties. It is believed to interact with specific molecular targets, modulating enzyme activity or receptor function. The compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and downregulating anti-apoptotic proteins.
Research Applications
This compound serves as a building block for synthesizing more complex heterocyclic compounds and is studied for its potential in medicinal chemistry, organic electronics, and biological research. Its applications span across chemistry, biology, medicine, and industry, particularly in the development of new materials and therapeutic agents .
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-c]pyrrole derivatives with different substituents. For example, rel-(3aS,6aS)-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide lacks the benzyl group but shares the core structure. Pyrrolo[2,3-c]isoquinolines have a similar fused ring system but differ in their specific substituents and functionalities.
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